Cas no 1804136-86-4 (4-Cyano-2-mercaptophenylpropanal)
4-Cyano-2-mercaptophenylpropanal Chemical and Physical Properties
Names and Identifiers
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- 4-Cyano-2-mercaptophenylpropanal
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- Inchi: 1S/C10H9NOS/c1-7(6-12)9-3-2-8(5-11)4-10(9)13/h2-4,6-7,13H,1H3
- InChI Key: ZDGYMFLYGIXNIH-UHFFFAOYSA-N
- SMILES: SC1C=C(C#N)C=CC=1C(C=O)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 232
- XLogP3: 1.8
- Topological Polar Surface Area: 41.9
4-Cyano-2-mercaptophenylpropanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014004586-250mg |
4-Cyano-2-mercaptophenylpropanal |
1804136-86-4 | 97% | 250mg |
475.20 USD | 2021-06-22 | |
| Alichem | A014004586-500mg |
4-Cyano-2-mercaptophenylpropanal |
1804136-86-4 | 97% | 500mg |
863.90 USD | 2021-06-22 | |
| Alichem | A014004586-1g |
4-Cyano-2-mercaptophenylpropanal |
1804136-86-4 | 97% | 1g |
1,534.70 USD | 2021-06-22 |
4-Cyano-2-mercaptophenylpropanal Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-Cyano-2-mercaptophenylpropanal
Introduction to 4-Cyano-2-mercaptophenylpropanal (CAS No. 1804136-86-4)
4-Cyano-2-mercaptophenylpropanal, with the chemical formula C9H7NO2 and CAS number 1804136-86-4, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound features a unique structural framework that combines a cyano group, a thiol group, and an aldehyde moiety, making it a versatile intermediate for various chemical transformations. The presence of these functional groups imparts distinct reactivity, enabling its application in the synthesis of complex molecules.
The aldehyde group in 4-Cyano-2-mercaptophenylpropanal is particularly noteworthy, as it serves as a reactive site for condensation reactions, forming Schiff bases and other imines. These derivatives are of considerable interest in medicinal chemistry due to their potential biological activities. For instance, Schiff base complexes have been explored for their antimicrobial, anti-inflammatory, and antioxidant properties. The thiol group, on the other hand, provides a nucleophilic center that can participate in disulfide bond formation or undergo oxidation-reduction reactions, further expanding the compound's synthetic utility.
The cyano group attached to the aromatic ring introduces additional electronic properties, influencing the molecule's reactivity and spectral characteristics. This feature makes 4-Cyano-2-mercaptophenylpropanal a valuable precursor in the development of heterocyclic compounds, which are prevalent in many pharmacologically active agents. Recent studies have highlighted the importance of cyano-substituted aromatic systems in drug design, particularly for their ability to modulate enzyme activity and receptor binding.
In recent years, 4-Cyano-2-mercaptophenylpropanal has garnered attention in the context of green chemistry initiatives. Researchers have been exploring its use in catalytic processes that minimize waste and maximize yield. For example, the compound has been employed in the synthesis of chiral auxiliaries and catalysts through enantioselective transformations. These efforts align with the broader goal of developing sustainable methodologies that reduce environmental impact while maintaining high chemical efficiency.
The pharmaceutical industry has also shown interest in 4-Cyano-2-mercaptophenylpropanal as a building block for novel therapeutic agents. Its structural versatility allows for modifications that can fine-tune biological activity. For instance, derivatives of this compound have been investigated for their potential role in treating neurological disorders due to their interaction with specific neurotransmitter systems. The cyano group, when incorporated into drug molecules, can enhance binding affinity to target proteins, thereby improving therapeutic efficacy.
Another area where 4-Cyano-2-mercaptophenylpropanal finds application is in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in designing metal-organic frameworks (MOFs) and supramolecular assemblies. These materials have potential applications in gas storage, separation technologies, and even as sensors for detecting environmental pollutants. The thiol group, being highly reactive, facilitates the formation of strong metal-thiolate bonds, which are crucial for constructing these advanced materials.
The synthesis of 4-Cyano-2-mercaptophenylpropanal typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the cyanation of aromatic precursors followed by thiolation and formylation steps. Advances in catalytic methods have enabled more efficient production processes, reducing reliance on hazardous reagents and solvents. Such improvements are essential for ensuring scalability and sustainability in industrial applications.
The spectroscopic properties of 4-Cyano-2-mercaptophenylpropanal make it a valuable tool for analytical chemistry research. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide detailed insights into its molecular structure and conformational behavior. These data are critical for understanding its reactivity and for guiding further synthetic modifications. Additionally, computational methods like density functional theory (DFT) have been employed to predict the compound's electronic structure and reactivity profiles.
In conclusion, 4-Cyano-2-mercaptophenylpropanal (CAS No. 1804136-86-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate in pharmaceutical synthesis, materials science, and green chemistry initiatives. As research continues to uncover new methodologies and applications for this compound, its importance is likely to grow further.
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